

# Application Notes and Protocols for Studying Epigenetic Regulation with DCH36\_06

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For Researchers, Scientists, and Drug Development Professionals

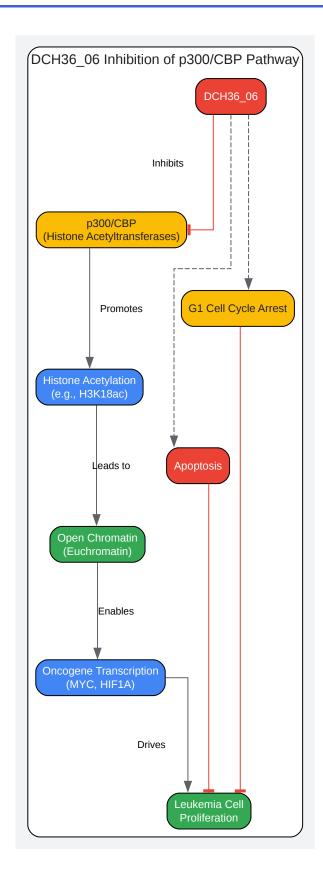
## Introduction

**DCH36\_06** is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes play a crucial role in epigenetic regulation by acetylating histone proteins, which leads to a more open chromatin structure and facilitates gene transcription. Dysregulation of p300/CBP activity is implicated in various diseases, particularly in cancer, including leukemia. **DCH36\_06** exerts its anti-tumor effects by inhibiting the catalytic activity of p300/CBP, leading to decreased histone acetylation, cell cycle arrest, and apoptosis in cancer cells. These application notes provide a comprehensive overview of the use of **DCH36\_06** as a tool to study epigenetic regulation and outlines detailed protocols for its characterization in a research setting.

## **Mechanism of Action**

**DCH36\_06** selectively targets the catalytic HAT domain of p300 and CBP. By inhibiting these enzymes, **DCH36\_06** prevents the transfer of acetyl groups to lysine residues on histone tails, such as H3K18. This results in a more condensed chromatin state (heterochromatin) at specific gene loci, leading to the transcriptional repression of key oncogenes like MYC and HIF1A. The downstream effects include the induction of cell cycle arrest, primarily at the G1 phase, and the activation of the intrinsic apoptotic pathway.





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Caption: Mechanism of action of DCH36\_06.



## **Quantitative Data**

The following tables summarize the key quantitative data for DCH36\_06.

Table 1: In Vitro Inhibitory Activity of DCH36\_06

Target	IC50 (μM)
p300	0.6
СВР	3.2

Table 2: Anti-proliferative Activity of **DCH36\_06** in Leukemia Cell Lines

Cell Line	IC50 (μM)	
CEM	Single-digit μM range	
MOLT3	Single-digit μM range	
MOLT4	Single-digit μM range	
Jurkat	Single-digit μM range	
MV4-11	Single-digit μM range	
THP-1	Single-digit μM range	
RS4;11	Single-digit μM range	
KOPN8	Single-digit μM range	
Kasumi-1	Single-digit μM range	
K562	Single-digit μM range	

Table 3: In Vivo Efficacy of DCH36\_06

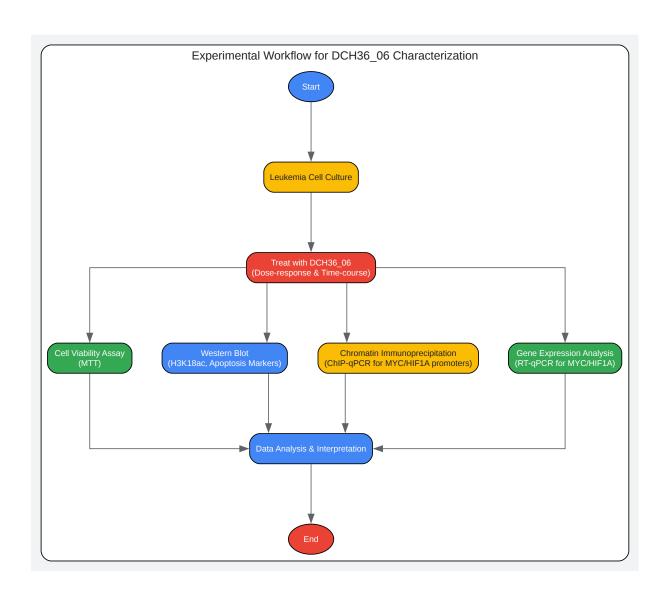


Model	Dosage	Route	Schedule	Outcome
Leukemic Xenograft (mice)	25-50 mg/kg	Intraperitoneal injection	Every two days for 20 days	Significant reduction in tumor growth

# **Experimental Protocols**

Herein are detailed protocols for key experiments to characterize the effects of **DCH36\_06**.





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Caption: Workflow for DCH36\_06 studies.



## **Cell Viability Assay (MTT Assay)**

This protocol is for determining the anti-proliferative effects of **DCH36\_06** on leukemia cell lines.[1][2][3]

#### Materials:

- Leukemia cell lines (e.g., MOLT-4, MV4-11)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **DCH36\_06** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- · 96-well plates
- Plate reader

#### Procedure:

- Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100  $\mu L$  of complete medium.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
- Prepare serial dilutions of DCH36\_06 in complete medium. The final concentrations should typically range from 0.1 μM to 100 μM. Include a vehicle control (DMSO).
- Add 100 μL of the DCH36\_06 dilutions or vehicle control to the respective wells.
- Incubate the plate for 48-72 hours at 37°C and 5% CO2.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.



- Add 100  $\mu$ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

## **Western Blot for Histone Acetylation**

This protocol is to assess the effect of **DCH36\_06** on the levels of acetylated histone H3 at lysine 18 (H3K18ac).[4][5]

#### Materials:

- Leukemia cells treated with **DCH36\_06** (e.g., 5 μM for 24 hours) and untreated controls.
- RIPA buffer with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels and running buffer.
- PVDF membrane.
- Transfer buffer.
- Blocking buffer (5% non-fat milk or BSA in TBST).
- Primary antibodies: anti-H3K18ac, anti-total Histone H3.
- · HRP-conjugated secondary antibody.
- ECL detection reagent.

#### Procedure:

Lyse the treated and untreated cells in RIPA buffer.



- Determine the protein concentration of the lysates using the BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins on a 15% SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-H3K18ac antibody (typically 1:1000 dilution) overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an ECL detection system.
- Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

## **Chromatin Immunoprecipitation (ChIP)-qPCR**

This protocol is to determine if **DCH36\_06** treatment leads to decreased histone acetylation at the promoter regions of target genes like MYC and HIF1A.[6][7][8]

#### Materials:

- Leukemia cells treated with DCH36\_06 and untreated controls.
- Formaldehyde (1% final concentration).
- Glycine (0.125 M final concentration).
- ChIP lysis buffer.
- Sonicator.
- Anti-H3K18ac antibody.



- Protein A/G magnetic beads.
- · ChIP wash buffers.
- Elution buffer.
- Proteinase K.
- DNA purification kit.
- SYBR Green gPCR master mix.
- Primers for the MYC and HIF1A promoter regions.

#### Procedure:

- Cross-link proteins to DNA in treated and untreated cells by adding formaldehyde to the culture medium and incubating for 10 minutes at room temperature.
- Quench the cross-linking reaction with glycine.
- Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
- Immunoprecipitate the chromatin with an anti-H3K18ac antibody overnight at 4°C. Use a non-specific IgG as a negative control.
- Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
- Wash the beads to remove non-specific binding.
- Elute the chromatin from the beads and reverse the cross-links by heating.
- Treat with Proteinase K to digest proteins and purify the DNA.
- Perform qPCR using primers specific for the promoter regions of MYC and HIF1A.
- Analyze the data as a percentage of input to determine the relative enrichment of H3K18ac at the target gene promoters.



## **Gene Expression Analysis (RT-qPCR)**

This protocol is to measure the changes in mRNA levels of MYC and HIF1A following treatment with **DCH36\_06**.[9]

#### Materials:

- Leukemia cells treated with DCH36\_06 and untreated controls.
- · RNA extraction kit.
- cDNA synthesis kit.
- SYBR Green qPCR master mix.
- Primers for MYC, HIF1A, and a housekeeping gene (e.g., GAPDH or ACTB).

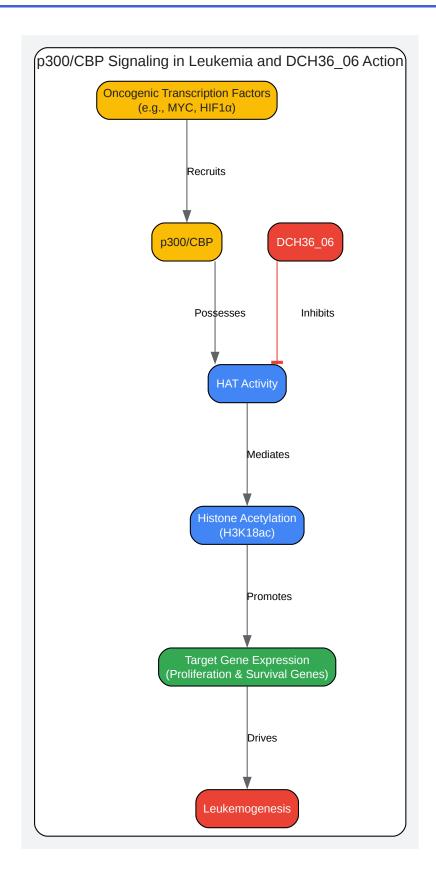
#### Procedure:

- Extract total RNA from treated and untreated cells using a commercial kit.
- Assess RNA quality and quantity.
- Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
- Perform qPCR using primers for MYC, HIF1A, and the housekeeping gene.
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the untreated control.

# Signaling Pathway of p300/CBP in Leukemia and DCH36\_06 Intervention

In many leukemias, transcription factors such as MYC and HIF1 $\alpha$  are overactive and drive cell proliferation and survival. These transcription factors recruit the co-activators p300 and CBP, which acetylate histones at the promoters of target genes, leading to their transcriptional activation. **DCH36\_06** disrupts this process by inhibiting p300/CBP, thereby preventing the acetylation of histones and the subsequent transcription of these oncogenes.





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Caption: p300/CBP in leukemia and DCH36\_06.



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